molecular formula C19H16ClN3O2S B3399752 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)propanamide CAS No. 1040646-49-8

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)propanamide

Katalognummer: B3399752
CAS-Nummer: 1040646-49-8
Molekulargewicht: 385.9 g/mol
InChI-Schlüssel: OMHJSBMEVDGFME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)propanamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group and a propanamide side chain linked to a furan-2-ylmethyl moiety. Its molecular formula is C₁₉H₂₀ClN₃O₂S, with a molecular weight of 389.9 g/mol and a CAS number of 1040646-30-7 .

The compound is synthesized via a multi-step process:

Cyclization of 4-chlorophenyl-substituted precursors with thiazole derivatives in polar aprotic solvents (e.g., DMF or DCM) under reflux.

Amide bond formation between the imidazo[2,1-b]thiazole intermediate and a furan-2-ylmethylamine derivative, catalyzed by triethylamine or HBTU .

Its biological activity is attributed to the imidazo[2,1-b]thiazole scaffold, which is associated with anticancer, antimicrobial, and anti-inflammatory properties.

Eigenschaften

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-14-5-3-13(4-6-14)17-11-23-15(12-26-19(23)22-17)7-8-18(24)21-10-16-2-1-9-25-16/h1-6,9,11-12H,7-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHJSBMEVDGFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Variations and Pharmacological Outcomes

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity
N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide () Acetamide side chain, p-tolyl group Shorter chain (acetamide vs. propanamide); methylphenyl vs. chlorophenyl Enhanced solubility but reduced cytotoxicity due to lack of chloro-substituent
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide () Piperazinyl-pyridinyl side chain Bulky piperazine group instead of furan-methyl Higher VEGFR2 inhibition (5.72% at 20 μM) and selectivity against MDA-MB-231 (IC₅₀ = 1.4 μM)
3-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(oxolan-2-ylmethyl)propanamide () Tetrahydrofuran (THF) methyl group THF vs. furan-2-ylmethyl in side chain Similar anticancer activity but altered pharmacokinetics (e.g., logP, BBB permeability)
N-[(2-methoxyphenyl)methyl]-2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetamide () Methoxyphenylmethyl group Acetamide chain and methoxy substitution Reduced cytotoxicity (IC₅₀ >20 μM in HepG2) compared to propanamide derivatives
2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide () Bromophenyl, dimethoxyphenethyl Bromine vs. chlorine; phenethyl vs. furan-methyl Increased molecular weight (lower solubility) but similar cytotoxic potency

Substituent Effects

  • Halogen Substitutions : The 4-chlorophenyl group in the target compound enhances cytotoxicity compared to bromo- or fluorophenyl analogs. For example, the 4-fluorophenyl derivative in showed moderate acetylcholinesterase inhibition but weaker anticancer activity .
  • Side Chain Modifications : Propanamide chains (vs. acetamide) improve target binding due to increased flexibility and hydrophobic interactions. The furan-2-ylmethyl group enhances π-π stacking with aromatic residues in enzymes like VEGFR2 .
  • Heterocyclic Cores : Replacement of imidazo[2,1-b]thiazole with imidazo[1,2-a]pyridine () reduces anticancer activity, highlighting scaffold specificity .

Pharmacokinetic and Computational Comparisons

  • logP and Solubility : The target compound’s logP (~3.5) is optimized for membrane permeability, whereas analogs with bulky groups (e.g., piperazine in ) exhibit higher logP (>4), reducing aqueous solubility .
  • ADMET Profiles : SwissADME predictions suggest the furan-2-ylmethyl group reduces CYP450 inhibition risk compared to morpholine or benzyl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.